molecular formula C19H30BCl2N3O5 B611150 Taniborbactam hydrochloride CAS No. 2244235-49-0

Taniborbactam hydrochloride

Cat. No.: B611150
CAS No.: 2244235-49-0
M. Wt: 462.2 g/mol
InChI Key: CKWIMFZHNCBHIX-PPJOBQAPSA-N
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Description

VNRX-5133 (hydrochloride), also known as taniborbactam, is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat multidrug-resistant Gram-negative bacteria by inhibiting both serine- and metallo-β-lactamases. This compound is currently in clinical development and is often combined with cefepime, a fourth-generation cephalosporin antibiotic, to treat serious infections caused by β-lactamase-producing bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VNRX-5133 (hydrochloride) involves the formation of a cyclic boronate structure. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of boronic acids and other reagents to form the cyclic boronate core .

Industrial Production Methods

Industrial production methods for VNRX-5133 (hydrochloride) are also proprietary. Typically, the production of such compounds involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process likely includes multiple steps of purification and quality control to meet pharmaceutical standards .

Scientific Research Applications

VNRX-5133 (hydrochloride) has several scientific research applications:

Mechanism of Action

VNRX-5133 (hydrochloride) exerts its effects by inhibiting β-lactamase enzymes. It mimics the transition state structure of the enzyme’s natural substrate, allowing it to bind to the active site. For serine-β-lactamases, it forms a reversible covalent bond, leading to slow dissociation and prolonged active-site residence time. For metallo-β-lactamases, it acts as a competitive inhibitor, with inhibition constants in the micromolar range .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VNRX-5133 (hydrochloride) is unique because it is the first β-lactamase inhibitor with direct inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D). This broad-spectrum activity makes it a promising candidate for treating infections caused by multidrug-resistant bacteria .

Properties

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWIMFZHNCBHIX-PPJOBQAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BCl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244235-49-0
Record name Taniborbactam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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